molecular formula C8H15N3O4 B14095533 Diethyl 2-(triazanylmethylene)malonate

Diethyl 2-(triazanylmethylene)malonate

Cat. No.: B14095533
M. Wt: 217.22 g/mol
InChI Key: LZWZNVGPJXBAOT-UHFFFAOYSA-N
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Description

Diethyl 2-(triazanylmethylene)malonate is an organic compound with the molecular formula C8H15N3O4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a triazanylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(triazanylmethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with triazane under controlled conditions. The reaction typically requires a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with triazane to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(triazanylmethylene)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazanylmethylene group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl 2-(triazanylmethylene)malonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(triazanylmethylene)malonate involves its ability to form stable intermediates during chemical reactions. The triazanylmethylene group can stabilize negative charges, making the compound a useful intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Malonic acid: The parent compound, used in the synthesis of various derivatives.

Uniqueness

Diethyl 2-(triazanylmethylene)malonate is unique due to the presence of the triazanylmethylene group, which imparts different reactivity and stability compared to other malonate derivatives. This makes it a valuable compound in specific synthetic and research applications.

Properties

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

diethyl 2-[(2-aminohydrazinyl)methylidene]propanedioate

InChI

InChI=1S/C8H15N3O4/c1-3-14-7(12)6(5-10-11-9)8(13)15-4-2/h5,10-11H,3-4,9H2,1-2H3

InChI Key

LZWZNVGPJXBAOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNNN)C(=O)OCC

Origin of Product

United States

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